molecular formula C26H45N5O12 B609436 N-(Azido-PEG2)-N-Boc-PEG4-NHS ester CAS No. 2093153-95-6

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester

Cat. No.: B609436
CAS No.: 2093153-95-6
M. Wt: 619.67
InChI Key: JLYRAESBBJMWBK-UHFFFAOYSA-N
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Description

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: is a polyethylene glycol-based compound that features an azide group, a tert-butoxycarbonyl (Boc) protected amine, and a succinimidyl ester (NHS ester). This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules.

Mechanism of Action

Target of Action

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins or molecules that contain Alkyne groups . The compound can also interact with molecules containing DBCO or BCN groups .

Mode of Action

The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . Additionally, the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . This process exploits the intracellular ubiquitin-proteasome system .

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH can affect the deprotection of the amine group and the efficiency of the click chemistry reactions. Additionally, the presence of copper ions is necessary for the CuAAc reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester typically involves multiple steps:

    PEGylation: The initial step involves the reaction of polyethylene glycol (PEG) with azide and Boc-protected amine groups. This is achieved through nucleophilic substitution reactions.

    Activation: The PEGylated intermediate is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester. This step usually requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG are reacted with azide and Boc-protected amine groups under controlled conditions.

    Purification: The intermediate product is purified using techniques such as column chromatography or recrystallization.

    Activation and Final Purification: The purified intermediate is then activated with NHS and purified again to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    CuAAC: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.

    SPAAC: Cyclooctyne derivatives in aqueous or organic solvents.

    Amine Labeling: Primary amines in aqueous buffers at neutral to slightly basic pH.

Major Products:

    Triazole Linkages: Formed from the reaction of the azide group with alkynes.

    Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N5O12/c1-26(2,3)42-25(35)30(8-12-38-16-15-37-11-7-28-29-27)9-13-39-17-19-41-21-20-40-18-14-36-10-6-24(34)43-31-22(32)4-5-23(31)33/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYRAESBBJMWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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